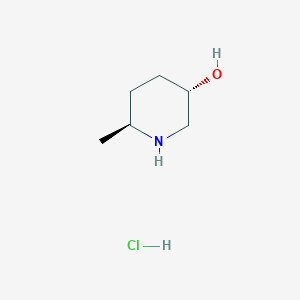![molecular formula C11H12FNO4 B6269194 (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid CAS No. 1048368-18-8](/img/new.no-structure.jpg)
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a fluorophenyl group, an acetamido group, and a hydroxypropanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and glycidol.
Formation of Intermediate: The 4-fluoroaniline undergoes acylation with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Epoxide Ring Opening: Glycidol is then reacted with N-(4-fluorophenyl)acetamide under basic conditions to open the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-2-[2-(4-chlorophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-bromophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-methylphenyl)acetamido]-3-hydroxypropanoic acid
Uniqueness: The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
1048368-18-8 |
|---|---|
Molecular Formula |
C11H12FNO4 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



